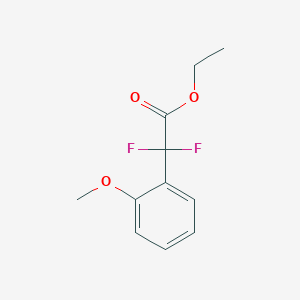

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

描述

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of a difluoroacetate moiety and a methoxyphenyl group, making it a versatile chemical used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate can be synthesized through the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate . This reaction typically involves the use of a copper-mediated process to form the Ar–CF2H bond. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

化学反应分析

Types of Reactions

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.

Major Products Formed

Hydrolysis: Ethanol and 2,2-difluoro-2-(2-methoxyphenyl)acetic acid.

Substitution Reactions: Products depend on the nucleophile used; for example, amines can form corresponding amides.

科学研究应用

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has several scientific research applications:

Medicinal Chemistry: The difluoroacetate moiety suggests potential as an enzyme inhibitor, interacting with enzymes involved in cellular metabolism.

Material Science: The fluorine atoms and ester functionality can influence properties like thermal stability and electrical conductivity, making it useful in material science research.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, with the difluoroacetate group providing a reactive site for further chemical transformations.

作用机制

相似化合物的比较

Similar Compounds

Ethyl bromodifluoroacetate: Contains a CF2 unit and can be generated using the Reformatsky reagent with aldehydes and ketones.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used for trifluoromethylation of alkyl halides and perfluoroalkylations.

生物活性

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a difluorinated acetic acid derivative with a methoxyphenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro group increases the compound's ability to form strong hydrogen bonds and electrostatic interactions with target proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Modulation of Protein Function : By binding to proteins, it can alter their activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies showed that this compound inhibits cell proliferation and induces apoptosis in NSCLC cell lines. It was found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for tumor growth and survival .

| Cell Type | IC50 (µM) | Effect |

|---|---|---|

| NSCLC Cells | 0.5 | Inhibition of proliferation |

| Normal Lung Cells | >10 | Low toxicity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in various cell types, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on NSCLC : A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration. The underlying mechanism was linked to the suppression of key signaling pathways associated with cancer progression .

- Methodology : The study utilized both in vitro assays and xenograft models to assess the efficacy of the compound.

- Results : Tumor growth was significantly inhibited in vivo, supporting the compound's potential as an anticancer agent.

- Inflammation Model : Another research focused on the anti-inflammatory properties of this compound showed a marked decrease in cytokine levels in treated macrophages compared to controls. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-methoxyphenylacetic acid derivatives with ethyl chlorofluoroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like DMF or THF are used at 60–80°C for 12–24 hours. Yield optimization requires strict control of moisture and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) .

- Key Parameters : Reaction time, temperature, and catalyst selection (e.g., phase-transfer catalysts) critically impact purity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is standard .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : NMR confirms the presence of two equivalent fluorine atoms (δ ≈ -110 to -120 ppm). NMR identifies the methoxy group (δ ~3.8 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-F), and 2850 cm⁻¹ (O-CH₃) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₁₁H₁₁F₂O₃: 254.08 g/mol) .

Q. What role does the difluoroacetate moiety play in modulating the compound’s reactivity?

- Mechanistic Insight : The electron-withdrawing difluoro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). This property is exploited in prodrug design, where esterase-mediated cleavage releases active metabolites .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting Strategy :

Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

Verify solvent effects; deuterated solvents like CDCl₃ may induce slight shifts.

Check for diastereomeric impurities via chiral HPLC if asymmetric centers are present .

- Case Study : A 5 ppm deviation in NMR was traced to residual moisture forming HF, altering fluorine environments .

Q. What strategies optimize the compound’s stability in biological assays?

- Stabilization Methods :

- Use protease inhibitors in cell-based assays to prevent ester hydrolysis.

- Store solutions in anhydrous DMSO at -20°C to minimize degradation.

- Employ liposomal encapsulation to enhance plasma half-life in in vivo studies .

Q. How does the 2-methoxyphenyl group influence binding interactions in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) :

- The methoxy group participates in π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites).

- Fluorine atoms form polar interactions with backbone amides, improving binding affinity (ΔG ~ -2.3 kcal/mol via docking simulations) .

- Experimental Validation : Competitive inhibition assays (e.g., IC₅₀ determination) using purified enzymes (e.g., COX-2) confirm potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

- Transition from batch to flow chemistry for better heat/mass transfer.

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to retain >99% ee .

- Case Study : A 10× scale-up led to racemization; switching to low-temperature (-30°C) conditions resolved the issue .

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZZXOHDXPMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674963 | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-80-9 | |

| Record name | Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。